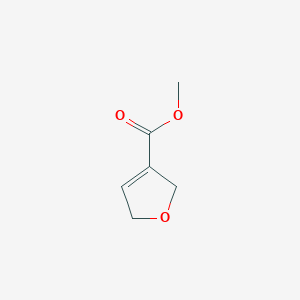

Methyl 2,5-dihydrofuran-3-carboxylate

Description

Significance of Dihydrofuran Scaffolds in Synthetic Chemistry

The dihydrofuran scaffold is a core component in a vast number of natural and synthetic compounds. acs.org Its prevalence in biologically active molecules makes it an attractive target and a versatile precursor in a wide range of organic transformations. researchgate.net Many natural products and medicinal compounds incorporate the dihydrofuran subunit, which serves as a crucial "molecular building block" for further chemical modifications. researchgate.net

The utility of these scaffolds stems from the reactive handles present in their structure—namely the double bond and the oxygen heteroatom. These features allow for a variety of chemical transformations, including cycloadditions, hydrogenations, and ring-opening reactions, enabling chemists to construct complex molecular architectures. The development of novel catalytic methods for the efficient and stereoselective synthesis of these moieties is an area of ongoing research. researchgate.netacs.org For instance, palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, and ring-closing metathesis are prominent strategies for synthesizing substituted dihydrofurans. organic-chemistry.org This strategic importance has solidified the dihydrofuran framework as a privileged structure in synthetic organic chemistry.

Overview of Methyl 2,5-dihydrofuran-3-carboxylate as a Synthetic Intermediate

This compound is a specific example of a dihydrofuran carboxylate that serves as a valuable synthetic intermediate. Its structure combines the key features of the dihydrofuran ring with a methyl ester group, providing multiple sites for chemical modification. The double bond can undergo various addition reactions, while the ester functionality can be hydrolyzed, reduced, or converted into other functional groups like amides.

This compound's utility lies in its ability to act as a precursor for more elaborate molecular structures. Synthetic chemists can leverage its inherent reactivity to introduce new stereocenters and build upon its framework to access a diverse range of target molecules. The preparation of substituted dihydrofurans remains a significant challenge in organic synthesis, and intermediates like this compound are key to addressing this challenge. researchgate.net

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 288839-18-9 sigmaaldrich.com |

| Molecular Formula | C₆H₈O₃ cymitquimica.com |

| Molecular Weight | 128.126 g/mol cymitquimica.com |

| IUPAC Name | methyl 2,5-dihydro-3-furancarboxylate sigmaaldrich.com |

| InChI Key | VHFWPMYLBNXJBG-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dihydrofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-8-6(7)5-2-3-9-4-5/h2H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFWPMYLBNXJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2,5 Dihydrofuran 3 Carboxylate and Analogues

Cyclization Strategies for Dihydrofuran Ring Formation

The formation of the dihydrofuran ring is a key step in the synthesis of the target molecule and its analogues. Various cyclization strategies have been developed to achieve this, each with its own advantages and substrate scope.

Palladium catalysis offers a powerful tool for the construction of heterocyclic systems. In the context of dihydrofuran synthesis, the palladium-catalyzed oxidative carbonylation and heterocyclization of alkyne diols represents a potent strategy. This methodology allows for the direct incorporation of a carbonyl group, which can then be esterified to the desired carboxylate.

One relevant approach involves the oxidative cyclization-alkoxycarbonylation of 4-yn-1-ols. epa.gov While this method yields tetrahydrofuran (B95107) derivatives, the underlying principles can be adapted for the synthesis of dihydrofurans. The reaction proceeds in the presence of a palladium catalyst, typically with an iodide source, under a carbon monoxide and air atmosphere. epa.gov A key factor in controlling the reaction pathway and preventing side reactions, such as cycloisomerization-hydromethoxylation, is the concentration of the iodide promoter. epa.gov

Furthermore, palladium catalysts have been successfully employed in the reaction of cyclic alkynyl carbonates with electron-deficient alkenes to produce alkenyl-2,5-dihydrofurans. rsc.org This demonstrates the utility of palladium in facilitating both C-C and C-O bond formation in a tandem fashion to construct the dihydrofuran ring. rsc.org

Manganese(III) acetate is a versatile and widely used reagent for initiating radical cyclizations to form dihydrofuran rings. mdpi.comnih.gov This method is particularly effective for the reaction of 1,3-dicarbonyl compounds with various unsaturated systems. nih.govresearchgate.nettubitak.gov.tr The reaction is initiated by the oxidation of the enolizable 1,3-dicarbonyl compound by manganese(III) acetate to generate an α-carbon radical. This radical then adds to an alkene, followed by an intramolecular cyclization and subsequent oxidation to afford the dihydrofuran product.

The scope of this reaction is broad, with successful cyclizations reported for a variety of β-ketosulfones, active methylene compounds, and 1,3-dicarbonyls with both 1,1- and 1,2-disubstituted alkenes. mdpi.comresearchgate.netresearchgate.net The yields of these reactions are generally moderate to good, and in some cases, the reactions exhibit high regio- and stereoselectivity. researchgate.net For instance, the reaction of (E)-styrylferrocene with active methylene compounds yields exclusively trans-5-ferrocenyl-4-phenyl-4,5-dihydrofuran derivatives. researchgate.net

| Reactant 1 (Alkene) | Reactant 2 (1,3-Dicarbonyl) | Product | Yield (%) |

|---|---|---|---|

| α-Methylstyrene | 1-(4-Nitrophenyl)-2-(phenylsulfonyl)ethanone | 5-Methyl-5-phenyl-4-(phenylsulfonyl)-2-(4-nitrophenyl)-4,5-dihydrofuran | 75 |

| trans-Stilbene | 1-(4-Nitrophenyl)-2-(phenylsulfonyl)ethanone | 2,3-Diphenyl-4-(phenylsulfonyl)-5-(4-nitrophenyl)-2,3-dihydrofuran | 25 |

| 1-Ferrocenyl-1-phenylethene | Acetylacetone | 3-Acetyl-5-ferrocenyl-5-phenyl-4,5-dihydrofuran | 65 |

Three-component reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. Several three-component strategies have been developed for the synthesis of substituted dihydrofurans.

One such method involves the reaction of β-ketonitriles, aldehydes, and carbonyl- or semistabilized pyridinium ylide precursors in the presence of a base like piperidine. organic-chemistry.org This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and an intramolecular SN2 cyclization to afford trans-4,5-dihydrofuran-3-carbonitriles in good yields. organic-chemistry.org While this produces a carbonitrile, it is a direct precursor to the desired carboxylate functionality.

Another example is the diastereoselective synthesis of trans-indolyldihydrofurans from 3-cyanoacetyl indoles, various aromatic aldehydes, and N-phenacylpyridinium bromides under solvent-free conditions. researchgate.net This reaction is promoted by 1,1,3,3-N,N,N′,N′-tetramethylguanidine (TMG) and proceeds via condensation, formation of a pyridinium ylide, Michael addition, and subsequent intramolecular O-cyclization. researchgate.net

| Component 1 | Component 2 | Component 3 | Product | Yield (%) |

|---|---|---|---|---|

| Malononitrile | Benzaldehyde | N-Phenacylpyridinium bromide | 5-Benzoyl-2-hydroxy-4-phenyl-4,5-dihydropyridine-3-carbonitrile | 85 |

| 3-Cyanoacetyl indole | 4-Chlorobenzaldehyde | N-Phenacylpyridinium bromide | trans-5-Benzoyl-2-(1H-indol-3-yl)-4-(4-chlorophenyl)-4,5-dihydrofuran-3-carbonitrile | 92 |

The dehydration of diols is a classical method for the formation of cyclic ethers. For the synthesis of the 2,5-dihydrofuran (B41785) core, the cyclodehydration of 2-butene-1,4-diol is a direct and effective approach. Theoretical studies using the AM1 method have shown that the cyclodehydration of 2-butene-1,4-diol to 2,5-dihydrofuran is a favorable process. researchgate.net The calculations suggest a concerted mechanism for this transformation. researchgate.net Experimentally, this reaction can be achieved, for example, by using a catalyst such as γ-alumina, where a 95% yield of 2,5-dihydrofuran from 2-butene-1,4-diol can be reached. researchgate.net This method provides a straightforward route to the fundamental heterocyclic core, which can then be further functionalized to introduce the desired carboxylate group.

Functional Group Interconversions and Esterification Routes

Once the dihydrofuran ring is formed, or during its formation, the introduction and manipulation of functional groups are necessary to arrive at the target molecule, methyl 2,5-dihydrofuran-3-carboxylate.

The malonic ester synthesis is a well-established and versatile method for the preparation of carboxylic acids. wikipedia.orgmasterorganicchemistry.comlibretexts.org This synthetic strategy involves the alkylation of a malonic ester, such as diethyl malonate, at the α-carbon, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. wikipedia.org

In the context of synthesizing dihydrofuran-3-carboxylates, a malonic ester derivative can be envisioned as a key building block. The process typically begins with the deprotonation of the malonic ester using a suitable base, such as sodium ethoxide, to form a stabilized enolate. masterorganicchemistry.comorganicchemistrytutor.com This nucleophilic enolate can then react with an appropriate electrophile, for instance, a halo-substituted precursor that can also participate in the formation of the dihydrofuran ring. The reaction is an SN2 substitution, and thus works best with primary alkyl halides. organicchemistrytutor.com Following the alkylation step, the ester groups of the malonic ester moiety can be hydrolyzed to carboxylic acids, and subsequent heating leads to decarboxylation, leaving a single carboxyl group at the desired position. masterorganicchemistry.comorganicchemistrytutor.com This carboxyl group can then be esterified to yield the final methyl ester product. The malonic ester synthesis allows for the introduction of one or two alkyl substituents on the α-carbon by performing the alkylation step once or twice, respectively. organicchemistrytutor.com

Green Chemistry Approaches in Dihydrofuran Carboxylate Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of dihydrofuran carboxylates. jddhs.comjocpr.com These approaches focus on minimizing waste, avoiding the use of toxic reagents and solvents, and improving energy efficiency. jddhs.comjocpr.com Key advancements in this area include the use of metal-free catalysis in multicomponent reactions and the development of protocols featuring reusable catalysts.

The use of organocatalysts in multicomponent reactions (MCRs) represents a significant advancement in the green synthesis of complex molecules like dihydrofuran derivatives. researchgate.net Unlike traditional metal-based catalysts, organocatalysts are typically less toxic, less expensive, and less sensitive to air and moisture, making them a more environmentally benign option. mdpi.comnih.govresearchgate.net MCRs are inherently efficient as they combine three or more reactants in a single step to form a product that contains significant portions of all starting materials, which reduces the number of synthetic steps, solvent waste, and energy consumption. researchgate.net

One notable example is the eco-friendly, one-pot synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins, a class of dihydrofuran analogues. This reaction utilizes imidazole, a simple organic molecule, as a catalyst in water, which serves as a green solvent. researchgate.net The process demonstrates high productivity and tolerance for a wide range of functional groups, achieving excellent yields under mild conditions. researchgate.net Such metal-free approaches provide a direct and sustainable route to complex heterocyclic structures. rsc.orgnih.gov

Another strategy involves solvent and base-switchable divergent synthesis, which allows for the creation of different dihydrofuran isomers from the same starting materials under metal-free conditions, simply by changing the reaction medium. nih.gov Furthermore, metal-free cycloaddition reactions have been developed for synthesizing specialized dihydrofurans, such as gem-difluorinated 2,3-dihydrobenzofurans, showcasing high reactivity and regioselectivity. acs.org These methods highlight the versatility and power of metal-free catalysis in constructing the dihydrofuran core. mdpi.com

| Catalyst System | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Imidazole in Water | 4-hydroxycoumarin, Aldehyde, Malononitrile | trans-2,3-dihydrofuro[3,2-c]coumarins | Eco-friendly catalyst and solvent, mild conditions, excellent yields (72-98%) | researchgate.net |

| TBHP (tert-Butyl hydroperoxide) | Varies (dependent on desired isomer) | Multisubstituted Dihydrofurans | Metal-free oxidant, divergent synthesis by switching solvent/base | nih.gov |

| Ph3P+CF2COO- | Heteroconjugated Alkenes | gem-difluorinated 2,3-dihydrobenzofurans | Metal-free cycloaddition, high regioselectivity | acs.org |

A cornerstone of green chemistry is the ability to recover and reuse catalysts, which significantly reduces costs and waste. nih.gov While many examples of catalyst recycling are found in metal-catalyzed reactions, the principles are actively being applied to green organocatalytic systems. mdpi.commdpi.com The development of heterogeneous or immobilized catalysts is a key strategy for achieving this goal. researchgate.netnih.gov

For instance, citric acid-functionalized chitosan polymeric beads have been used as recyclable catalysts in MCRs, achieving excellent yields and demonstrating the potential for bio-based catalytic systems. mdpi.com In other systems, catalysts have been successfully recycled for up to eight consecutive runs with only a minimal drop in product yield, showcasing the robustness and sustainability of the protocol. mdpi.com

Ionic liquids (ILs), particularly those derived from renewable sources like glucose, are also emerging as effective and reusable organocatalysts for various synthetic transformations. researchgate.net These sugar-based ILs are attractive because they are derived from abundant and inexpensive natural materials. researchgate.net Protocols using such catalysts, sometimes in conjunction with green techniques like microwave-assisted synthesis, have proven to be excellent sustainable approaches. researchgate.netmdpi.com The reusability of these catalysts is often tested over multiple cycles, with consistent performance being a key indicator of a sustainable process. For example, some heterogeneous catalysts can be reused eight or more times without a significant loss of activity. frontiersin.org

| Catalyst Type | Reaction | Number of Cycles | Change in Yield | Reference |

|---|---|---|---|---|

| Citric acid-functionalized chitosan | Multicomponent Synthesis | 8 | 6% overall drop | mdpi.com |

| Sulphated tin oxide (STO) | Hantzsch Reaction | 5 | 3% reduction | mdpi.com |

| Copper nanoparticles on charcoal | 2-amino-3-cyanopyridine synthesis | 8 | 6% overall drop | mdpi.com |

| SG-HPW-ZrSiMt-20 | Biomass Conversion | 8 | No obvious loss of activity | frontiersin.org |

The integration of these green methodologies—utilizing metal-free, reusable catalysts within the efficient framework of multicomponent reactions—paves the way for the truly sustainable production of this compound and related heterocyclic compounds.

Chemical Reactivity and Transformation Pathways of Methyl 2,5 Dihydrofuran 3 Carboxylate

Reactions Involving the Dihydrofuran Ring System

The dihydrofuran ring, with its endocyclic double bond and ether linkage, is the site of various addition and ring-opening reactions.

Ring-opening reactions of the dihydrofuran moiety are a key feature of its reactivity, providing pathways to diverse molecular architectures.

A notable transformation involving a dihydrofuran system is the Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals. nih.govnsf.govmdpi.com This reaction leads to the formation of functionalized 1-hydroxycarbazole-2-carboxylates in high yields, often up to 90%, within a short reaction time of one hour. nih.govmdpi.comresearchgate.net The process is initiated by the ring opening of the dihydrofuran acetal, which is followed by an intramolecular cyclization and subsequent aromatization to yield the carbazole (B46965) product. mdpi.com This methodology has been highlighted for its synthetic utility, including in the formal total synthesis of murrayafoline A, a bioactive carbazole natural product. nih.govmdpi.comresearchgate.net

The dihydrofuran acetals used as precursors in these reactions are readily synthesized from the reaction of enol ethers and α-diazo-β-indolyl-β-ketoesters. nih.govmdpi.comresearchgate.net The choice of Lewis acid catalyst is crucial for the efficiency of the benzannulation reaction.

Table 1: Lewis Acids in Benzannulation of Dihydrofuran Acetals

| Catalyst | Yield (%) |

|---|---|

| Yb(OTf)₃ | Up to 90 |

| Al(OTf)₃ | - |

Data derived from studies on analogous dihydrofuran systems. researchgate.net

This reaction underscores the utility of the dihydrofuran scaffold as a latent functional group that can be unveiled to construct complex aromatic systems. mdpi.com

While direct studies on iminolactone ring opening of Methyl 2,5-dihydrofuran-3-carboxylate are not prevalent, related transformations in similar heterocyclic systems provide insight. For instance, cobalt-catalyzed asymmetric ring-opening reactions of 2,5-dihydrofurans have been demonstrated using vinylidenes. nih.govnih.gov This process results in the formation of acyclic organozinc compounds that can be further functionalized. nih.govnih.gov The proposed mechanism involves the generation of a cobalt vinylidene species, which undergoes a [2+2]-cycloaddition with the alkene of the dihydrofuran ring. nih.govnih.gov Subsequent ring-opening occurs via a β-O elimination, assisted by a ZnX₂ Lewis acid. nih.govnih.gov

Ring-Opening Reactions

Reactions at the Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic attack, with amidation being a representative transformation.

The direct conversion of esters to amides is a fundamental transformation in organic chemistry. While specific examples involving this compound are not detailed in the provided search results, general methods for the amidation of methyl esters are well-established. For instance, niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of various esters with amines. researchgate.net This method is applicable to a wide range of substrates and often proceeds in high yields under solvent-free conditions. researchgate.net The catalytic activity is attributed to the Lewis acidic sites on the Nb₂O₅ surface, which activate the carbonyl group of the ester towards nucleophilic attack by the amine. researchgate.net

Another approach involves the use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as Hünig's base (N,N-diisopropylethylamine). nih.gov This method is particularly useful for coupling carboxylate salts with amines and is generally efficient, with reactions often completing within 1-2 hours to give good to excellent yields. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The electronic nature of this compound dictates its reactivity towards nucleophiles and electrophiles. The electron-withdrawing nature of the carboxylate group deactivates the double bond towards electrophilic attack. Conversely, the molecule can act as a nucleophile.

The reactivity of related heterocyclic systems with nucleophiles has been studied. For example, 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate anions, resulting in substitution products in good yields. researchgate.net In the context of benzofuroxan (B160326) systems, the presence and position of electron-withdrawing groups, such as nitro and chloro groups, significantly influence the susceptibility of the ring to nucleophilic attack. mdpi.com DFT calculations on these systems help to elucidate the reaction pathways and the role of the heterocyclic ring in modulating the aromaticity and reactivity of the carbocyclic frame. mdpi.com

Reactions with Organometallic Reagents (e.g., Zinc Enolates)

Organometallic reagents are potent nucleophiles that readily react with α,β-unsaturated esters like this compound. The reaction typically proceeds via a conjugate addition (Michael addition) mechanism, where the organometallic species attacks the electrophilic β-carbon of the unsaturated system. This leads to the formation of a new carbon-carbon bond and a metal enolate intermediate, which is then protonated upon workup to yield the corresponding saturated ester.

While specific studies on the reaction of this compound with zinc enolates are not extensively documented in publicly available literature, the reactivity of similar dihydrofuran systems provides insight into this transformation. For instance, zinc enolates derived from α-halo ketones have been shown to react with derivatives of 2-oxo-2,5-dihydrofuran-3-carboxylic acid. In these reactions, the zinc enolate adds to the activated double bond, leading to the formation of a bicyclic product. This suggests that this compound would likely undergo a similar conjugate addition with zinc enolates.

The general pathway for the reaction of an α,β-unsaturated ester with a zinc enolate is depicted in the table below. The reaction is typically carried out in an aprotic solvent, and the resulting zinc enolate intermediate is quenched with a proton source.

| Reactant 1 | Reactant 2 | General Product |

| This compound | Zinc Enolate | Substituted Tetrahydrofuran-3-carboxylate |

Reactions with Amines to form Enaminocarbonyl Compounds

The reaction of this compound with primary or secondary amines is expected to proceed via a nucleophilic addition to the activated double bond. As an α,β-unsaturated ester, the β-carbon is electrophilic and susceptible to attack by nucleophiles such as amines. This type of reaction is a classic example of a conjugate or Michael addition.

The initial step involves the attack of the amine's lone pair of electrons on the β-carbon of the dihydrofuran ring. This forms a zwitterionic intermediate, which can then undergo proton transfer to yield a β-amino ester. This adduct can exist in equilibrium with its enamine tautomer. The formation of a stable enaminocarbonyl compound is plausible, particularly if the reaction conditions favor the elimination of the alkoxy group from the ester, although this is less common for simple amine additions without a catalyst or activating group. More typically, the conjugate addition product is isolated.

The general scheme for the reaction of this compound with an amine is outlined below. The reaction can be catalyzed by acids or bases, or it can proceed thermally. The product of this reaction is a substituted tetrahydrofuran (B95107) containing an amino group at the 4-position.

| Reactant 1 | Amine | General Product |

| This compound | Primary or Secondary Amine | Methyl 4-aminotetrahydrofuran-3-carboxylate |

This table illustrates the expected outcome of a conjugate addition reaction. The formation of a stable enaminocarbonyl compound would require subsequent reaction steps that are not detailed in the general literature for this specific substrate.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of protons and carbons, allowing for the mapping of the molecular skeleton and the relative orientation of atoms.

Proton (¹H) NMR spectroscopy for Methyl 2,5-dihydrofuran-3-carboxylate reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity), governed by spin-spin coupling, provides information about adjacent protons.

The structure contains four distinct sets of protons: the vinylic proton at the C4 position, the two methylene groups at C2 and C5, and the methyl protons of the ester group.

-OCH₃ (Methyl Ester Protons): These three protons are equivalent and not coupled to any other protons, thus appearing as a sharp singlet. Due to the electronegativity of the adjacent oxygen atom of the ester group, this signal is expected to appear in the range of δ 3.7-3.9 ppm.

C2-H₂ (Methylene Protons): The two protons on the carbon adjacent to the ester group are chemically equivalent. They are coupled to the vinylic proton at C4, typically resulting in a doublet. Their chemical shift is influenced by the adjacent sp² carbon and is expected around δ 4.6-4.8 ppm.

C5-H₂ (Methylene Protons): These protons are adjacent to the ring's oxygen atom and the double bond. This environment causes a downfield shift, and the signal is expected to appear as a multiplet around δ 4.9-5.1 ppm due to coupling with the C4 proton.

C4-H (Vinylic Proton): This single proton is on the double bond and is coupled to the methylene protons at C2 and C5. This results in a complex multiplet, often appearing as a triplet of triplets. Its position in a downfield region, typically around δ 6.8-7.0 ppm, is characteristic of vinylic protons in electron-deficient rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | 3.7–3.9 | Singlet (s) | 3H |

| C2-H₂ | 4.6–4.8 | Doublet (d) | 2H |

| C5-H₂ | 4.9–5.1 | Multiplet (m) | 2H |

| C4-H | 6.8–7.0 | Multiplet (m) | 1H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

-OCH₃ (Methyl Carbon): The carbon of the methyl ester group is shielded and appears in the upfield region, typically around δ 51-53 ppm. libretexts.org

C2 and C5 (Methylene Carbons): The two sp³ hybridized methylene carbons in the ring are in different electronic environments. The C5 carbon, being adjacent to the ether oxygen, is more deshielded (δ 70-75 ppm) than the C2 carbon (δ 65-70 ppm).

C3 and C4 (Vinylic Carbons): The two sp² hybridized carbons of the double bond appear in the downfield region. The C4 carbon, bonded to a proton, is expected around δ 135-140 ppm. The C3 carbon, being attached to the electron-withdrawing carboxylate group, is more deshielded and appears further downfield, around δ 145-150 ppm.

C=O (Carbonyl Carbon): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms, with a characteristic chemical shift in the δ 165-170 ppm range. oregonstate.eduwisc.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | 51–53 |

| C2 | 65–70 |

| C5 | 70–75 |

| C4 | 135–140 |

| C3 | 145–150 |

| C=O | 165–170 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (¹H-¹H Correlation): A COSY spectrum would show correlations between coupled protons. For this compound, key cross-peaks would be observed between the vinylic C4-H proton and the methylene protons at C2-H₂ and C5-H₂. researchgate.net This confirms the connectivity across the dihydrofuran ring.

HSQC (¹H-¹³C Correlation): An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. researchgate.net This technique would definitively link the proton signals to their corresponding carbon signals as listed in the tables above. For instance, it would show a correlation between the proton signal at δ ~6.9 ppm and the carbon signal at δ ~138 ppm, confirming their assignment to C4-H.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For this compound (C₆H₈O₃), the calculated exact mass is 128.04734 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula. ijpsm.com For instance, an observed mass of 128.04744 Da has been reported for compounds with the formula C₆H₈O₃, which is consistent with the target molecule. ijpsm.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈O₃ |

| Calculated Exact Mass | 128.04734 Da |

| Observed Mass (Typical) | ~128.0474 Da ijpsm.com |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing moderately polar molecules. In positive ion mode ESI-MS, this compound would be expected to be detected primarily as the protonated molecule [M+H]⁺ (m/z 129.0551) and potentially as a sodium adduct [M+Na]⁺ (m/z 151.0372).

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) can induce fragmentation, providing further structural information. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound could involve the loss of methanol (CH₃OH, 32 Da) from the ester group to yield a fragment ion at m/z 97, or the loss of a methoxy radical (•OCH₃, 31 Da) to produce a fragment at m/z 97, followed by the loss of carbon monoxide (CO, 28 Da). These fragmentation patterns help to confirm the presence of the methyl ester functionality and the dihydrofuran ring structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds, a characteristic spectrum is generated. For this compound, the IR spectrum is expected to display several key absorption bands that confirm the presence of the α,β-unsaturated ester and the dihydrofuran ring system.

The most prominent signals would arise from the carbonyl (C=O) group of the ester and the carbon-carbon double bond (C=C) of the dihydrofuran ring, which are in conjugation. This conjugation influences the position of their respective absorption peaks. The C=O stretching vibration of an α,β-unsaturated ester typically appears at a slightly lower wavenumber (around 1715-1730 cm⁻¹) compared to a saturated ester, due to the delocalization of π-electrons. The C=C stretch is expected in the 1620-1640 cm⁻¹ region. Additionally, the spectrum will feature characteristic C-O stretching vibrations for both the ester and the cyclic ether functionalities. ucalgary.ca

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (α,β-unsaturated ester) | Stretch | ~1715 - 1730 | Strong |

| C=C (alkene in ring) | Stretch | ~1620 - 1640 | Medium |

| C-H (sp² hybridized) | Stretch | ~3000 - 3100 | Medium |

| C-H (sp³ hybridized) | Stretch | ~2850 - 3000 | Medium |

| C-O (ester) | Stretch | ~1200 - 1300 | Strong |

This table presents predicted values based on typical ranges for the specified functional groups.

X-ray Crystallography for Unambiguous Structural Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique provides unambiguous evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry. Although a specific crystal structure for this compound is not widely published, the methodology would provide conclusive structural proof if suitable crystals were obtained.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined. For this molecule, X-ray analysis would confirm the planarity of the conjugated ester system and the conformation of the five-membered dihydrofuran ring, which often adopts a non-planar "envelope" conformation in related structures. nih.govresearchgate.net Data obtained from such an analysis would include precise measurements of the C=O, C=C, and C-O bond lengths, providing empirical validation of the effects of conjugation on the molecular geometry. While this technique is powerful, its application is contingent upon the ability to grow high-quality single crystals of the compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as conjugated systems. study.com The α,β-unsaturated ester moiety in this compound acts as a chromophore, making the compound active in the UV region.

The conjugated system of the C=C double bond and the C=O carbonyl group allows for π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) electronic transitions. ucalgary.caresearchgate.net The π → π* transition is typically the most intense and is responsible for the primary absorption maximum (λmax). Based on the Woodward-Fieser rules for α,β-unsaturated esters, the λmax can be predicted. pharmaxchange.info An α,β-unsaturated ester in a five-membered ring generally has a base λmax value in the range of 200-215 nm. ucalgary.capharmaxchange.info The less intense n → π* transition is expected to appear at a longer wavelength, but may be obscured by the stronger π → π* band.

Expected Electronic Transitions for this compound

| Electronic Transition | Chromophore | Expected λmax Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | C=C-C=O | ~200 - 215 | High |

This table presents predicted values based on the compound's chromophore and general principles of UV-Vis spectroscopy.

Advanced Applications in Synthetic Organic Chemistry

Methyl 2,5-dihydrofuran-3-carboxylate as a Key Building Block

The utility of this compound as a key building block, or synthon, stems from the combination of its functional groups. The dihydrofuran ring is a prevalent scaffold in numerous natural products, and molecules incorporating this moiety are recognized as important intermediates in the synthesis of these complex targets. researchgate.net The conjugated system formed by the carbon-carbon double bond and the carboxylate group allows for a range of chemical manipulations, making it a versatile tool for organic chemists.

The key structural features that define its role as a synthetic building block include:

An α,β-unsaturated ester system , which can act as a Michael acceptor or a dienophile in cycloaddition reactions.

A cyclic ether linkage , which influences the ring's conformation and can be cleaved under certain conditions.

Allylic protons at the C5 position, which can be involved in various substitution or elimination reactions.

These features allow the molecule to be strategically employed in the construction of diverse and complex chemical structures.

Table 1: Properties of this compound

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Synthesis of Complex Heterocyclic Scaffolds

The reactivity of this compound makes it a suitable precursor for the synthesis of more intricate heterocyclic systems. Its functional groups can be selectively targeted to build new rings or append other cyclic structures.

Cycloaddition Reactions: The electron-deficient alkene in the α,β-unsaturated ester system can function as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition with a suitable diene would yield a bicyclic system, rapidly increasing molecular complexity and creating a functionalized cyclohexene (B86901) ring fused to the original oxygen-containing ring. The reactivity of similar α,β-unsaturated keto-esters as dienophiles in Diels-Alder reactions to afford functionalized cyclohexene products has been well-documented. dtu.dk

Annulation via Ester Transformation: The methyl ester group can be converted into other functionalities that can then participate in ring-forming reactions. For instance, reaction with hydrazine (B178648) can transform the ester into a hydrazide. This new functional group can then be used to construct adjacent heterocyclic rings, such as pyrazoles or thiadiazoles, through cyclization reactions. This strategy is a known method for elaborating furan (B31954) carboxylates into more complex fused or appended heterocyclic systems. researchgate.netmdpi.com For example, furo[2,3-b]pyrrole derivatives have been prepared from corresponding furan carboxylate precursors through a sequence involving transformation of the ester and subsequent cyclization. mdpi.com

Precursor in Multistep Organic Synthesis

In the context of multistep synthesis, building blocks like this compound serve as early-stage intermediates that are elaborated into a final target molecule. Dihydrofurans are considered important starting materials for the synthesis of various natural products. researchgate.net The transformations described above, such as cycloadditions and annulations, are fundamental steps that can be integrated into a longer synthetic route.

While a specific total synthesis commencing with this compound is not detailed in readily available literature, the strategic importance of closely related structures is evident. For instance, synthetic projects targeting complex molecules often require the reliable and scalable preparation of substituted γ-butyrolactone frameworks, which share the core structure of dihydrofurans. fau.edu The synthesis of a vinyl-substituted tetrahydrofuran (B95107) carboxylate, a related structure, was identified as a critical step in an ongoing total synthesis project, highlighting the value of such scaffolds as precursors. fau.edu The chemical handles present on this compound allow for its incorporation into a synthetic sequence, followed by stepwise modification to build the carbon skeleton and install the necessary functional groups of a complex target molecule.

Table of Compounds

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of Methyl 2,5-dihydrofuran-3-carboxylate. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the molecule's properties. researchgate.netresearchgate.net A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting how the molecule will interact with other reagents. nih.gov

The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a significant indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. researchgate.net For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich carbon-carbon double bond within the dihydrofuran ring, making this site susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed across the carbonyl group of the ester and the adjacent double bond, indicating these as potential sites for nucleophilic attack.

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. researchgate.netmdpi.com For this compound, MEP analysis would likely show a region of negative potential around the oxygen atoms of the ester carbonyl and the ether linkage, while regions of positive potential would be found near the hydrogen atoms. This information helps predict non-covalent interactions, such as hydrogen bonding, and preferred sites for electrophilic and nucleophilic attack. mdpi.com

Table 1: Illustrative Calculated Electronic Properties for a Dihydrofuran Derivative Note: These are representative values based on typical DFT calculations for similar heterocyclic esters and are not specific experimental data for this compound.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. researchgate.net |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate and feasibility. pku.edu.cn

For reactions involving the dihydrofuran ring, such as cycloadditions or ring-opening reactions, computational studies can provide deep insights. For instance, in a potential Diels-Alder reaction where the double bond of this compound acts as the dienophile, DFT calculations could be used to determine whether the reaction proceeds through a concerted or stepwise mechanism. pku.edu.cn These calculations can also predict the stereochemical outcome by comparing the activation energies of pathways leading to different stereoisomers.

Computational studies on related 2,5-dihydrofuran (B41785) systems have been used to investigate palladium-catalyzed ring-opening reactions. acs.org DFT calculations demonstrated the viability of key intermediates, helping to rationalize the observed product distribution. acs.org Similarly, computational modeling could be applied to understand the hydrolysis of the ester group in this compound, detailing the tetrahedral intermediate and the proton transfer steps under acidic or basic conditions.

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction Note: This table provides hypothetical data to illustrate how computational modeling is used to compare reaction pathways.

| Reaction Pathway | Transition State | Calculated Activation Free Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| [4+2] Cycloaddition (Endo approach) | TS-endo | 21.5 | Less favored pathway. |

| [4+2] Cycloaddition (Exo approach) | TS-exo | 19.8 | More favored pathway. |

| Ring-Opening | TS-ring_open | 28.0 | Requires higher temperature. |

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule is critical to its reactivity. The 2,5-dihydrofuran ring is not planar and can adopt various conformations, typically described as "envelope" or "twist" forms. Computational methods can be used to perform a thorough conformational analysis, identifying the most stable (lowest energy) conformers and the energy barriers between them. researchgate.netresearchgate.net This involves scanning the potential energy surface by systematically rotating the rotatable bonds, such as the C-C bond connecting the ester group to the dihydrofuran ring. mdpi.com

The orientation of the methoxycarbonyl group relative to the ring is crucial. Different rotational conformers (rotamers) will have different energies due to steric hindrance and electronic interactions. Identifying the global minimum energy conformation is essential for accurately predicting the molecule's spectroscopic properties (e.g., NMR chemical shifts) and its behavior in stereoselective reactions. researchgate.net

Furthermore, computational chemistry is a powerful asset for predicting the stereochemical outcome of reactions. When a new chiral center is formed during a reaction, calculations can determine which diastereomeric transition state is lower in energy. The energy difference between these competing transition states allows for a quantitative prediction of the diastereomeric or enantiomeric excess. For instance, in the hydrogenation of the double bond, which would create two new stereocenters, computational modeling could predict whether the hydrogen atoms would add to the same face (syn-addition) or opposite faces (anti-addition) of the ring, and which face is electronically or sterically preferred for catalyst approach.

Table 3: Illustrative Conformational Energy Profile Note: Data is hypothetical, representing a typical outcome for a conformational analysis of a substituted five-membered ring.

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| A | Envelope (C4-puckered), ester pseudo-equatorial | 0.00 | 75.1 |

| B | Twist (C3, C4-puckered) | 0.85 | 15.6 |

| C | Envelope (O1-puckered), ester pseudo-axial | 1.20 | 9.3 |

Future Research Perspectives

Development of Novel Synthetic Pathways

The pursuit of more efficient, sustainable, and stereoselective methods for the synthesis of Methyl 2,5-dihydrofuran-3-carboxylate and its derivatives is a key area of future research. While classical methods exist, contemporary research is geared towards catalytic and greener approaches.

One promising avenue is the advancement of Ring-Closing Metathesis (RCM) . rsc.org This powerful reaction, often employing ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs catalysts, allows for the formation of the dihydrofuran ring from acyclic diene precursors. rsc.org Future work will likely focus on developing more active and selective catalysts that can operate under milder conditions and tolerate a wider range of functional groups, as well as applying this strategy to substrates derived from renewable resources.

Transition metal catalysis offers a broad platform for novel synthetic routes. For instance, copper-catalyzed intramolecular hydroalkoxylation of α-hydroxy allenoates has been shown to produce functionalized 2,5-dihydrofurans with a 3-ethoxycarbonyl substituent in good to excellent yields. organic-chemistry.org Similarly, gold-catalyzed formal [4+1] cycloadditions of α-diazoesters with propargyl alcohols provide another efficient route to the 2,5-dihydrofuran (B41785) core. organic-chemistry.org Future research will likely explore a wider range of metal catalysts (e.g., palladium, rhodium, iron) and ligand systems to improve efficiency, control stereochemistry, and expand the substrate scope. organic-chemistry.orgrsc.org The development of asymmetric versions of these catalytic reactions is of paramount importance to access enantiomerically pure dihydrofuran building blocks for chiral synthesis. researchgate.netmdpi.com

Furthermore, there is a growing emphasis on developing synthetic pathways from renewable feedstocks . Furan (B31954) derivatives can be sourced from biomass, such as from the dehydration of carbohydrates. nih.govfrontiersin.org Research into converting bio-derived platform molecules into precursors for this compound represents a significant step towards more sustainable chemical manufacturing. rsc.org

| Synthetic Method | Catalyst/Reagent Type | Key Advantages | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Ruthenium-based (e.g., Grubbs', Hoveyda-Grubbs') | High functional group tolerance; powerful for ring formation. | rsc.orgorganic-chemistry.org |

| Intramolecular Hydroalkoxylation | Copper or Gold salts | Efficient cyclization of functionalized precursors. | organic-chemistry.org |

| Heck Coupling | Palladium complexes with specialized ligands | Forms C-C bonds to introduce aryl or vinyl groups. | organic-chemistry.orgorganic-chemistry.org |

| [4+1] Cycloaddition | Gold or Copper catalysts | Rapid construction of the five-membered ring. | organic-chemistry.orgorganic-chemistry.org |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is not yet fully explored, and future research aims to uncover new transformations that can be exploited in synthesis. The interplay between the electron-withdrawing ester group, the olefin, and the heterocyclic oxygen atom suggests a rich and complex chemical behavior.

A primary focus is on cycloaddition reactions , where the double bond of the dihydrofuran can act as a dienophile. The Diels-Alder reaction, in particular, holds significant potential for rapidly building molecular complexity. acs.orgnih.gov By reacting this compound with various dienes, complex polycyclic systems containing the tetrahydrofuran (B95107) motif can be constructed. Future studies will likely investigate the regio- and stereoselectivity of these cycloadditions, the influence of Lewis acid catalysis, and the use of chiral auxiliaries or catalysts to induce asymmetry. nih.gov The potential for the dihydrofuran ring itself to participate in other types of cycloadditions, such as [8+2] cycloadditions under specific conditions, also warrants investigation. pku.edu.cn

Beyond cycloadditions, the synthetic utility of other transformations remains to be fully mapped. This includes:

Asymmetric Hydrogenation: Developing catalytic methods to selectively reduce the double bond to afford chiral tetrahydrofuran derivatives.

Oxidative Functionalization: Exploring reactions like dihydroxylation, epoxidation, or cleavage of the double bond to introduce new functional groups with high stereocontrol.

Ring-Opening Reactions: Investigating conditions that lead to selective cleavage of the dihydrofuran ring to generate functionalized acyclic products.

Conjugate Additions: The electron-withdrawing ester group activates the double bond towards nucleophilic attack, opening possibilities for Michael additions to introduce substituents at the C4 position.

| Reaction Type | Reactive Site | Potential Outcome | Reference Context |

|---|---|---|---|

| Diels-Alder [4+2] Cycloaddition | C=C double bond (as dienophile) | Construction of oxabicyclic systems. | acs.orgnih.gov |

| Asymmetric Hydrogenation | C=C double bond | Formation of chiral substituted tetrahydrofurans. | researchgate.net |

| Electrophilic Addition/Oxidation | C=C double bond | Introduction of diols, epoxides, etc. | researchgate.net |

| Michael rsc.orgfau.edu-Conjugate Addition | C=C double bond conjugated to ester | Addition of nucleophiles at the C4 position. | mdpi.com |

Application in Advanced Organic Synthesis Targets

The ultimate goal of developing novel synthetic routes and understanding reactivity is to apply this compound as a strategic building block in the total synthesis of complex molecules, particularly bioactive natural products and pharmaceuticals. The substituted dihydrofuran and tetrahydrofuran motifs are prevalent in a vast array of natural products, including polyether antibiotics, acetogenins, and lignans. rsc.org

Future research will focus on integrating this compound into synthetic strategies targeting such molecules. Its utility stems from its ability to serve as a versatile scaffold where:

The ester group can be modified into other functional groups (e.g., alcohols, amides, carboxylic acids) or used to form further C-C bonds.

The stereochemistry of the ring can be precisely controlled through asymmetric synthesis or subsequent diastereoselective reactions.

The oxygen atom can direct further reactions through chelation control.

The development of robust methods for the asymmetric synthesis of this compound derivatives is critical. researchgate.net Access to enantiopure forms of this building block would enable its direct incorporation into the synthesis of chiral targets, avoiding difficult resolutions at later stages. The application of organocatalysis and chiral transition metal complexes will be instrumental in achieving this. mdpi.com By leveraging the functionality and stereochemical potential of this dihydrofuran, synthetic chemists can devise more convergent and efficient routes to molecules of medicinal and biological importance.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.